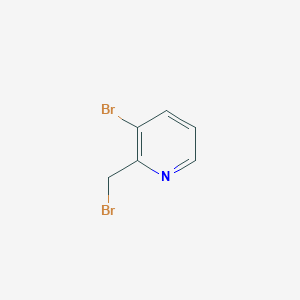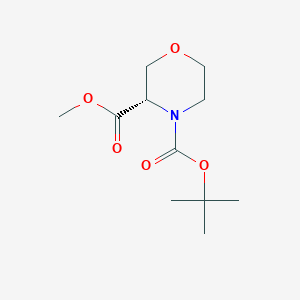
3-Bromo-2-(bromomethyl)pyridine
Vue d'ensemble
Description
3-Bromo-2-(bromomethyl)pyridine is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Natural Alkaloids
3-Bromo-2-(bromomethyl)pyridine is utilized in the selective palladium-mediated functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system, facilitating the total synthesis of natural alkaloids variolin B and deoxyvariolin B. This process involves a series of reactions including installation of the pyrimidine moiety, hydrolysis, and decarboxylation to produce these complex molecules in good yield (Baeza et al., 2010).
Development of Hyperbranched Polyelectrolytes
In another research context, derivatives of this compound, specifically 3,5-bis(bromomethyl)pyridine hydrobromide, were synthesized from 3,5-lutidine and used to produce new hyperbranched polyelectrolytes. This work highlights the compound's potential in creating materials with unique electrical properties, where the electron-attractive effect of pyridinium groups significantly influences the reactivity of the -CH2Br end groups (Monmoton et al., 2008).
Role in Organic Synthesis
This compound plays a crucial role in the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. A new preparation method for this compound reported a simple, efficient, and environmentally friendly approach, using 5-methylnicotinic acid as the starting material and achieving a 65.9% overall yield (Guo et al., 2015).
Structural Analysis and Activity
Structural analysis of 3-bromomethyl-2-chloro-quinoline, closely related to this compound, through X-ray crystallography revealed intricate details about its crystalline form, indicating potential applications in material science and molecular engineering. This work contributes to understanding the molecular geometry and interactions within similar compounds (Kant et al., 2010).
Antibacterial and Antimicrobial Studies
While not directly involving this compound, studies on similar brominated pyridine derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, have demonstrated significant antibacterial and antimicrobial activities. These studies suggest potential applications for this compound and its derivatives in developing new antimicrobial agents (Vural & Kara, 2017).
Safety and Hazards
“3-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, kept container tightly closed, and stored locked up .
Orientations Futures
While specific future directions for “3-Bromo-2-(bromomethyl)pyridine” were not found, brominated compounds like it are often used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
Mécanisme D'action
Target of Action
3-Bromo-2-(bromomethyl)pyridine is a brominated pyridine derivative. It is primarily used as a building block in organic synthesis . The compound’s primary targets are typically other organic molecules in a reaction mixture. It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In this process, the bromomethyl group on the pyridine ring can be replaced by other groups, allowing the formation of new carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reaction it is used in. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Pharmacokinetics
Its physical properties such as boiling point and density have been reported .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it can participate in the synthesis of colorimetric and fluorescence chemosensors . It can also be used in the preparation of various organic compounds, including ether ligands .
Propriétés
IUPAC Name |
3-bromo-2-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZOBDAEIFYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754131-60-7 | |
| Record name | 3-bromo-2-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)





![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)


